molecular formula C23H24N2O8 B12460846 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12460846
M. Wt: 456.4 g/mol
InChI Key: LERGFFVUSPWSAZ-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes methoxyphenyl and oxopyrrolidine groups, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-Methoxyphenylacetic Acid: This can be achieved through the methylation of phenylacetic acid using methanol and a suitable catalyst.

    Formation of 3,5-Dimethoxybenzoyl Chloride: This involves the reaction of 3,5-dimethoxybenzoic acid with thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 3-methoxyphenylacetic acid with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) in the presence of a catalyst for halogenation.

Major Products

    Oxidation: Formation of methoxybenzoic acids.

    Reduction: Formation of methoxybenzyl alcohols.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The methoxy and carbonyl groups play a crucial role in binding to the active sites of these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Methoxyphenyl)propionic acid
  • Acetic acid, 2-(3,5-dimethoxyphenyl)-, methyl ester
  • 2-{[2-(2,5-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(3,5-dimethoxyphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H24N2O8

Molecular Weight

456.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 1-[(3,5-dimethoxybenzoyl)amino]-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H24N2O8/c1-30-17-6-4-5-14(7-17)20(26)13-33-23(29)16-10-21(27)25(12-16)24-22(28)15-8-18(31-2)11-19(9-15)32-3/h4-9,11,16H,10,12-13H2,1-3H3,(H,24,28)

InChI Key

LERGFFVUSPWSAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)NC(=O)C3=CC(=CC(=C3)OC)OC

Origin of Product

United States

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